3-(3-Bromo-4-nitrophenoxy)propanoic acid
Description
3-(3-Bromo-4-nitrophenoxy)propanoic acid is a substituted phenylpropanoic acid derivative featuring a bromine atom at the 3-position and a nitro group at the 4-position of the phenoxy ring. Its molecular formula is C₉H₈BrNO₅, with a molecular weight of approximately 289.9 g/mol.
Properties
IUPAC Name |
3-(3-bromo-4-nitrophenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO5/c10-7-5-6(16-4-3-9(12)13)1-2-8(7)11(14)15/h1-2,5H,3-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLIYJBSOLGBAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCC(=O)O)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
3-(4-Hydroxy-3-nitrophenyl)propanoic Acid
- Structure: Features a hydroxyl (-OH) and nitro (-NO₂) group at positions 4 and 3, respectively.
- Properties: Melting point: 80–90°C (from safety data sheets).
3-(2-Bromo-4-fluorophenyl)propanoic Acid
- Structure : Bromine at position 2 and fluorine at position 3.
- Properties : Molecular weight 247.06 g/mol ; fluorine’s electronegativity enhances stability and lipophilicity. The altered substituent positions may reduce steric hindrance compared to the target compound .
- Applications : Used in synthetic chemistry for halogenated intermediates .
Chlorinated 3-Phenylpropanoic Acid Derivatives (e.g., 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic Acid)
- Structure : Chlorine substituents at positions 3 and 5 with a hydroxyl group at 4.
- Chlorine’s moderate electron-withdrawing effect may balance solubility and membrane penetration .
- Comparison : Bromine in the target compound may enhance lipophilicity and bioactivity compared to chlorine, but nitro groups could introduce toxicity risks .
Functional Group Modifications
3-(Methylthio)propanoic Acid Esters
- Structure : Methylthio (-SMe) and ester groups instead of halogen/nitro substituents.
- Properties: Key aroma compounds in pineapples (e.g., 3-(methylthio)propanoic acid methyl ester at 622.49 µg·kg⁻¹ in Tainong No. 4 pineapple). Low odor thresholds (e.g., 7 µg·kg⁻¹ for the ethyl ester) highlight their sensory impact .
- Comparison : Unlike the target compound, these esters are volatile and lack halogen/nitro groups, limiting structural and functional overlap .
Pyrazole-Substituted Propanoic Acids (e.g., 3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic Acid)
Data Table: Key Properties of Selected Analogs
Discussion of Substituent Effects
- Electron-Withdrawing Groups : The nitro group in the target compound increases acidity (lower pKa) compared to hydroxyl or methoxy analogs. Bromine’s size and polarizability may enhance binding to hydrophobic pockets in biological targets .
- Bioactivity Potential: Chlorinated derivatives exhibit antimicrobial properties, suggesting that bromo-nitro variants could show similar or enhanced activity, though nitro groups may confer cytotoxicity .
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